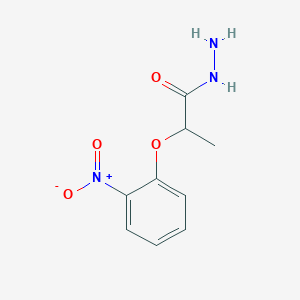
(4-Bromo-3-methylphenyl)hydrazine
Vue d'ensemble
Description
“(4-Bromo-3-methylphenyl)hydrazine” is a chemical compound with the molecular formula C7H9BrN2 . It is also known as “(4-Bromo-3-methylphenyl)hydrazine hydrochloride” with a CAS Number of 112626-91-2 . The compound is typically a yellow to brown solid .
Molecular Structure Analysis
The molecular weight of “(4-Bromo-3-methylphenyl)hydrazine” is 237.53 . The InChI Code for this compound is 1S/C7H9BrN2.ClH/c1-5-4-6(10-9)2-3-7(5)8;/h2-4,10H,9H2,1H3;1H .Physical And Chemical Properties Analysis
“(4-Bromo-3-methylphenyl)hydrazine” is a yellow to brown solid . It has a molecular weight of 237.53 . The storage temperature is typically between 2-8°C .Applications De Recherche Scientifique
Synthesis of Hydrazones
(4-Bromo-3-methylphenyl)hydrazine: is utilized in the synthesis of hydrazones, which are pivotal intermediates in organic synthesis. Hydrazones serve as precursors to a variety of heterocyclic compounds and are used in the preparation of pharmaceuticals, agrochemicals, and dyes .
Quinazoline Derivatives
This compound is instrumental in the synthesis of quinazoline derivatives. Quinazolines are a class of organic compounds with wide-ranging applications in medicinal chemistry, particularly known for their anti-inflammatory and analgesic properties .
Schiff Bases Formation
Schiff bases, formed from the condensation of (4-Bromo-3-methylphenyl)hydrazine with aldehydes or ketones, are significant due to their biological activities. They are explored for their potential use in cancer therapy and as antimicrobial agents .
Colorimetric Sensors
The hydrazine derivative can be used to create azines that exhibit color change in response to temperature variations. Such compounds have potential applications as colorimetric sensors in various industries .
Antimicrobial Activity
Research indicates that hydrazone compounds exhibit antimicrobial activity. This makes (4-Bromo-3-methylphenyl)hydrazine a valuable starting material for developing new antimicrobial agents .
Cancer Research
Hydrazones derived from (4-Bromo-3-methylphenyl)hydrazine have unique biological actions and are being studied for their role in programmed cell death pathways, which is crucial in cancer treatment research .
Proteomics Research
As a biochemical, (4-Bromo-3-methylphenyl)hydrazine is used in proteomics research to study protein expression, modification, and function. It aids in understanding disease mechanisms and the discovery of new drug targets .
Safety and Hazards
Mécanisme D'action
Target of Action
Hydrazine compounds have been known to exhibit diverse pharmacological effects . For instance, some hydrazine-coupled pyrazoles have shown potent antileishmanial and antimalarial activities .
Mode of Action
Hydrazines are known to react with aldehydes and ketones to form oximes or hydrazones . The nitrogen in the hydrazine acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. This reaction forms an oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
It’s worth noting that hydrazine compounds can participate in suzuki–miyaura (sm) cross-coupling reactions . This reaction involves the formation of carbon-carbon bonds, which could potentially affect various biochemical pathways.
Pharmacokinetics
The compound’s molecular weight of 20107 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
Some hydrazine-coupled pyrazoles have shown potent antileishmanial and antimalarial activities . For instance, one such compound displayed superior antipromastigote activity .
Action Environment
It’s worth noting that the compound is used for proteomics research , suggesting that it may be stable under various laboratory conditions.
Propriétés
IUPAC Name |
(4-bromo-3-methylphenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-5-4-6(10-9)2-3-7(5)8/h2-4,10H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSVEMZXVDRIRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801300691 | |
| Record name | (4-Bromo-3-methylphenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801300691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90084-70-1 | |
| Record name | (4-Bromo-3-methylphenyl)hydrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90084-70-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Bromo-3-methylphenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801300691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![4-allyl-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275584.png)


